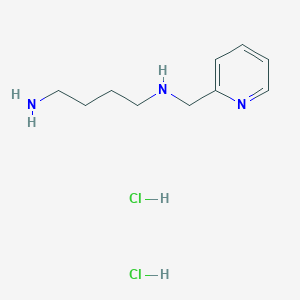

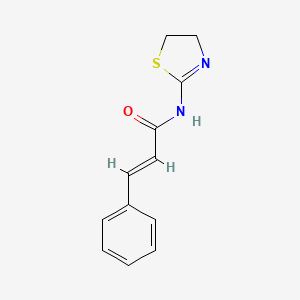

N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride” is a complex compound. It is closely related to "N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine" . The compound has a molecular weight of 452.59400 .

Synthesis Analysis

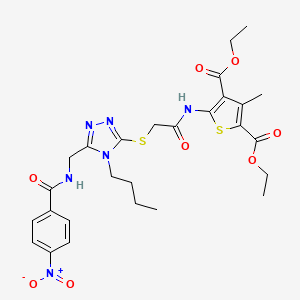

The synthesis of this compound involves the use of the ligand -N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine. This ligand (45.3 mg, 0.10 mmol) was dissolved in 10 ml CH3OH to form a clear solution, to which was added a CH3OH solution (6 ml) of Cu(ClO4)2 6H2O (74.1 mg, 0.20 mmol). The solution turned deep blue immediately and a small amount of precipitate appeared .Molecular Structure Analysis

The molecular structure of this compound is complex. The CuII atom adopts a distorted octahedral coordination geometry due to the Jahn–Teller effect. The equatorial plane consists of one methanol molecule and three N atoms from the N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine ligand. The Cu—N bond lengths are in the range 1.975 (3)–2.041 (2) Å and the Cu—O bond length is 2.008 (2) Å .Physical and Chemical Properties Analysis

The compound has a molecular weight of 452.59400 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Fluorescent Sensors for Nitro Explosives Detection

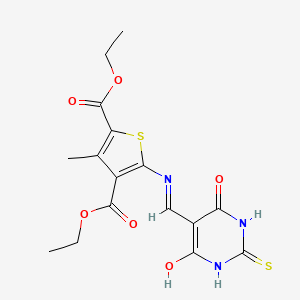

A significant application of derivatives of N'-(Pyridin-2-ylmethyl)butane-1,4-diamine is in the design and development of fluorescent sensors for the detection of nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), in water. These sensors utilize mixed aromatic bicyclic fused rings and pyridyl groups, showcasing their utility in environmental monitoring and security applications due to their high sensitivity and selectivity towards explosive nitro compounds in aqueous solutions (Chakraborty & Mandal, 2018).

Metal Ion Complexation and Coordination Chemistry

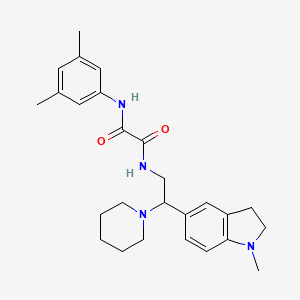

Research also delves into the complexation behaviors of N'-(Pyridin-2-ylmethyl)butane-1,4-diamine derivatives with various metal ions. For instance, studies have demonstrated its role in forming complexes with Cadmium(II) (Hakimi et al., 2013), Nickel(II) (Pioquinto-Mendoza et al., 2015), and investigations into the structural diversity and magnetic properties in azide-bridged Mn(II) complexes (Karmakar et al., 2006). These studies underscore the compound's potential in the synthesis of novel coordination compounds with varied structural and magnetic properties.

Synthesis of Novel Coordination Compounds

Further applications include the synthesis of novel coordination compounds, as seen in the development of luminescent lanthanide-based probes for the detection of nitroaromatic compounds in water, which highlights the ligand's capability to enhance the luminescence features of metal centers, making it a valuable tool for sensing applications (Khullar et al., 2019).

Magnetic Properties and Structural Analysis

The exploration of magneto-structural correlations in manganese(II) dinuclear compounds further illustrates the compound's versatility, providing insights into the fundamental understanding of magnetic interactions in coordination chemistry (Karmakar et al., 2005).

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in transition metal complexes of tetrakis(pyridin-2-yl-methyl)alkyldiamine ligands , there may be potential for further investigation into the properties and uses of “N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride”.

特性

IUPAC Name |

N'-(pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c11-6-2-4-7-12-9-10-5-1-3-8-13-10;;/h1,3,5,8,12H,2,4,6-7,9,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKNJJJRVSEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)